Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluorobenzoyl)piperidinium chloride

Salt selection Solid-state characterization Analytical reproducibility

4-(4-Fluorobenzoyl)piperidinium chloride (HCl salt, CAS 25519-78-2) is the validated ketanserin pharmacophore—the privileged 5-HT2A scaffold delivering Ki values of 1–10 nM upon N-derivatization. Unlike the polymorphic free base (mp 60–105°C) or the inactive N-substituted isomer (CAS 58547-67-4), this hydrochloride salt guarantees consistent 222–226°C melting point and ambient handling stability. The para-fluoro substituent confers a 1.5-fold 5-HT2A affinity gain over des-fluoro analogs. Procure ≥98% purity for reproducible parallel synthesis, CNS library production, and PET radioligand campaigns. Standard B2B shipping.

Molecular Formula C12H15ClFNO
Molecular Weight 243.70 g/mol
Cat. No. B7722795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzoyl)piperidinium chloride
Molecular FormulaC12H15ClFNO
Molecular Weight243.70 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)F.[Cl-]
InChIInChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
InChIKeyGPKDBZQZPNOBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzoyl)piperidinium Chloride (CAS 25519-78-2): Core Identifiers and Pharmacophore Profile for Procurement Evaluation


4-(4-Fluorobenzoyl)piperidinium chloride (synonym: 4-(4-fluorobenzoyl)piperidine hydrochloride) is a fluorinated piperidine building block with the molecular formula C₁₂H₁₅ClFNO and molecular weight 243.71 g/mol . The compound exists as the hydrochloride salt of (4-fluorophenyl)(piperidin-4-yl)methanone, with a well-defined melting point of 222–226 °C and commercial purity typically ≥98% . Its 4-(4-fluorobenzoyl)piperidine fragment constitutes the core pharmacophore of the clinically established 5-HT₂A antagonist ketanserin and is recognized across medicinal chemistry literature as a privileged structure for serotonin 5-HT₂A receptor ligand design [1]. The compound serves as a key synthetic intermediate in the preparation of antiarrhythmic, antihypertensive, and CNS-targeted agents, making it distinct from closely related benzoylpiperidine analogs in both research and industrial procurement contexts.

Why 4-(4-Fluorobenzoyl)piperidinium Chloride Cannot Be Casually Substituted by Free Base, Isomeric, or Dehalogenated Analogs


Procurement decisions involving 4-(4-fluorobenzoyl)piperidine derivatives must account for three non-interchangeable structural determinants: (i) the hydrochloride salt form confers a consistent, high melting point (222–226 °C) and superior ambient handling stability relative to the free base, which exhibits variable melting behaviour (reported between 60–105 °C depending on polymorphic form) and limited aqueous solubility ; (ii) the 4-fluorobenzoyl substitution pattern—specifically attachment at the piperidine 4-position rather than the nitrogen—is essential for 5-HT₂A receptor pharmacophore activity, as the N-substituted isomer N-(4-fluorobenzoyl)piperidine (CAS 58547-67-4) presents a fundamentally different receptor-interaction profile [1]; (iii) the para-fluoro substituent on the benzoyl ring measurably enhances 5-HT₂A receptor binding affinity compared with the unsubstituted (des-fluoro) 4-benzoylpiperidine analog, a difference quantifiable in radioligand displacement assays [2]. These three structural features—salt form, substitution regiochemistry, and halogen identity—collectively mean that generic interchange with cost-equivalent analogs risks compromising both biological activity and analytical reproducibility in downstream applications.

Quantitative Differential Evidence for 4-(4-Fluorobenzoyl)piperidinium Chloride Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Melting Point Consistency and Ambient Handling Stability

The hydrochloride salt of 4-(4-fluorobenzoyl)piperidine (CAS 25519-78-2) displays a sharp, reproducible melting point of 222–226 °C , enabling unambiguous identity verification by capillary melting point apparatus. In contrast, the free base (CAS 56346-57-7) exhibits widely discrepant literature melting points ranging from 60–65 °C to 102–105 °C [1] and 225–227 °C , strongly indicative of polymorphic variability or hydrated forms that complicate batch-to-batch analytical certification. The hydrochloride salt is also described as 'more stable and easier to handle than its free base form' , with defined long-term storage conditions at ambient temperature in a cool, dry environment.

Salt selection Solid-state characterization Analytical reproducibility

5-HT₂A Receptor Pharmacophore: The 4-(4-Fluorobenzoyl)piperidine Fragment as a Privileged Structure for Subnanomolar-to-Nanomolar Affinity Ligands

The 4-(4-fluorobenzoyl)piperidine moiety is explicitly identified as 'one of the most potent pharmacophores for the 5-HT₂A receptor' in peer-reviewed medicinal chemistry literature [1]. In a systematic SAR study, all derivatives bearing this fragment displayed high affinities for central 5-HT₂A receptors, with Ki values spanning 1 to 10 nM [1]. This potency window places the fragment among the most affinity-conferring substructures known for the 5-HT₂A target and contrasts with the general 4-benzoylpiperidine class, where the unsubstituted congener (4-benzoylpiperidine, compound 24) binds with a Ki of only 660 nM [2]—a >65-fold weaker affinity relative to the lower bound of the 4-fluorobenzoylpiperidine derivative range. The fragment originates from ketanserin, the prototypic 5-HT₂A antagonist (Ki = 3.5 nM), and structural simplification studies confirm that the quinazoline-2,4-dione portion of ketanserin can be replaced while retaining high affinity, provided the 4-(4-fluorobenzoyl)piperidine core is preserved [2].

5-HT₂A receptor Pharmacophore validation CNS drug design

Para-Fluoro vs. Unsubstituted Benzoyl: Quantified 5-HT₂A Affinity Contribution in Direct Head-to-Head Comparison

A direct, head-to-head comparison within a single published dataset (Herndon et al., 1992, Table II) reveals that the para-fluoro substituent on the benzoyl ring of 4-benzoylpiperidine measurably enhances 5-HT₂A receptor binding affinity. The 4-(4-fluorobenzoyl)piperidine fragment (compound 19) binds with a Ki of 430 ± 30 nM, whereas the corresponding des-fluoro analog, 4-benzoylpiperidine (compound 24), exhibits a Ki of 660 ± 20 nM [1]. This represents a statistically significant 1.53-fold affinity improvement attributable solely to the presence of the fluorine atom. The fluorine contribution, while described by the authors as 'small,' is directionally consistent across multiple paired comparisons in the study: desfluoroketanserin (compound 8, Ki = 6.5 nM) versus ketanserin (compound 1, Ki = 3.5 nM) similarly shows a ~1.9-fold affinity advantage conferred by fluorine [1]. These data establish that the para-fluoro group provides a quantifiable, reproducible binding advantage that could be decisive in fragment-to-lead optimization where every fold of affinity matters.

Fluorine SAR Halogen effects 5-HT₂A receptor binding

Ketanserin Fragment Equivalence: The 4-(4-Fluorobenzoyl)piperidine Core Recapitulates Drug-Like 5-HT₂A Affinity When N-Functionalized

A critical finding from the foundational ketanserin SAR study is that N-substitution of the 4-(4-fluorobenzoyl)piperidine fragment with a simple 4-phenylbutyl chain yields compound 39, which binds to 5-HT₂A receptors with a Ki of 5.3 ± 1.0 nM—essentially equipotent to the full ketanserin molecule (Ki = 3.5 ± 0.5 nM) [1]. This represents less than a 2-fold affinity differential despite the complete absence of the quinazoline-2,4-dione moiety that defines ketanserin. In the same study, the unsubstituted fragment (compound 19) binds with a Ki of 430 nM, demonstrating that N-functionalization of this core can improve affinity by approximately 80-fold [1]. This finding is independently corroborated by radioligand development work, where N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine (4-PBFBP) has been radiolabeled with ¹⁸F for in vivo PET imaging of 5-HT₂A receptors, further validating the fragment's ability to serve as a competent surrogate for the full ketanserin pharmacophore [2].

Fragment-based drug design Ketanserin SAR Radioligand development

Patent-Cited Cardiovascular Intermediate: Differentiated Application Scope Versus Non-Fluorinated and 3-Substituted Analogs

4-(4-Fluorobenzoyl)piperidine hydrochloride is explicitly cited as a piperidinyl derivative 'used in the preparation of antiarrhythmics as well as α₁-adrenoceptor and S₂-receptor antagonists for circulatory diseases' . This application profile is anchored in patent literature: US Patent 5,001,134 describes piperidine derivatives wherein 'X is the 4-fluorobenzoyl group' as antihypertensive medications acting through combined serotoninergic and adrenergic mechanisms [1]. Additionally, US Patent 5,246,946 claims piperidine derivatives for arrhythmia treatment, with 4-(4-fluorobenzoyl)piperidine serving as a key synthetic intermediate [2]. This cardiovascular application space differentiates the 4-(4-fluorobenzoyl) substitution pattern from the 3-(4-fluorobenzoyl)piperidine regioisomer (CAS not directly comparable, but 3-substituted analog described in PubChem as primarily a toxicological reference) and from the 4-(4-chlorobenzoyl)piperidine analog, which is associated with A₁-adenosine receptor allosteric enhancement rather than antiarrhythmic applications .

Antiarrhythmic intermediates Patent-protected building blocks Cardiovascular drug synthesis

Procurement-Driven Application Scenarios for 4-(4-Fluorobenzoyl)piperidinium Chloride Based on Verified Differential Evidence


Fragment-Based Drug Discovery Targeting 5-HT₂A Receptors

Medicinal chemistry teams pursuing 5-HT₂A antagonist or mixed 5-HT₁A/5-HT₂A/D₂ ligand programs should prioritize the hydrochloride salt form of the 4-(4-fluorobenzoyl)piperidine fragment. As demonstrated by Bolognesi et al. (1999), N-derivatization of this fragment consistently yields compounds with 5-HT₂A Ki values of 1–10 nM [1]. The fragment's proven ability to recapitulate ketanserin-like affinity (compound 39, Ki = 5.3 nM vs. ketanserin Ki = 3.5 nM) when N-functionalized makes it the logical starting point for fragment growth campaigns [2]. Procurement of the hydrochloride salt ensures consistent analytical characterization (mp 222–226 °C) and avoids the polymorphic variability documented for the free base, which is critical for reproducible parallel synthesis and library production.

PET Radioligand Precursor Synthesis for Neuroimaging

The 4-(4-fluorobenzoyl)piperidine scaffold has been validated as a core intermediate for ¹⁸F-labeled PET radioligands targeting 5-HT₂A receptors, most notably in the synthesis of [¹⁸F]N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine (4-PBFBP) and [¹⁸F]altanserin derivatives [2]. The para-fluoro substituent that defines this compound serves dual purpose: it contributes 1.5-fold to 5-HT₂A binding affinity over the des-fluoro analog while also providing a spectroscopic handle (¹⁹F NMR) for reaction monitoring and radiochemical purity assessment. For PET chemistry groups, the hydrochloride salt offers superior storage stability compared to the free base, reducing the risk of precursor degradation during radiolabeling campaigns.

Cardiovascular Drug Intermediate Supply for Antiarrhythmic Lead Optimization

Industrial and academic laboratories synthesizing antiarrhythmic or antihypertensive candidates should procure this compound based on its documented role in US Patents 5,001,134 and 5,246,946, where the 4-fluorobenzoylpiperidine substructure is a defined component of the claimed pharmacophore [3]. The compound's dual α₁-adrenoceptor and 5-HT₂ (S₂) receptor antagonist potential, as noted across multiple independent supplier datasheets, provides a polypharmacological starting point that the 4-chlorobenzoyl analog (associated with A₁-adenosine modulation) cannot match. The 98% purity specification routinely offered by major suppliers (Thermo Fisher, Fluorochem, Aladdin) meets the threshold for direct use in SAR expansion without additional purification.

Selective Procurement Over Cost-Equivalent 4-Benzoylpiperidine for CNS Screening Libraries

When building CNS-focused screening libraries, the 1.53-fold 5-HT₂A affinity advantage of 4-(4-fluorobenzoyl)piperidine over 4-benzoylpiperidine (Ki 430 vs. 660 nM), documented within a single internally controlled study [2], provides a quantified rationale for selecting the fluorinated congener despite any marginal price differential. Given that fragment library hits typically require affinity optimization of 100- to 1000-fold to reach lead criteria, the ~1.5-fold head start afforded by fluorine represents a meaningful efficiency gain in hit-to-lead timelines. Procurement of the hydrochloride salt additionally mitigates the solubility-limited assay interference risks associated with the poorly water-soluble free base.

Quote Request

Request a Quote for 4-(4-Fluorobenzoyl)piperidinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.